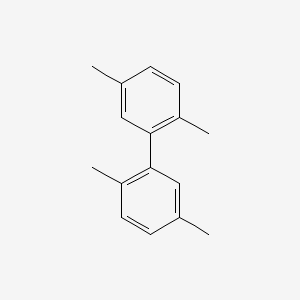

2,2',5,5'-tetramethylbiphenyl

Description

The exact mass of the compound 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-11-5-7-13(3)15(9-11)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTROMYSDSTCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184774 | |

| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3075-84-1 | |

| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003075841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3075-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2,2',5,5'-Tetramethylbiphenyl

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the synthesis, reactivity, and physicochemical characteristics of this compound. This document includes a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical processes. All quantitative data is summarized in structured tables for ease of reference.

Introduction

This compound is a substituted aromatic hydrocarbon belonging to the biphenyl family. Its structure consists of two phenyl rings connected by a single bond, with four methyl groups attached at the 2, 2', 5, and 5' positions. This substitution pattern imparts significant steric hindrance, which influences its molecular conformation, reactivity, and physical properties.[1] The compound is of interest in various fields of chemical research and is utilized as an intermediate in the synthesis of more complex organic molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [2][3][][5] |

| Molecular Weight | 210.31 g/mol | [2][5] |

| CAS Number | 3075-84-1 | [2][3][][5] |

| IUPAC Name | 2-(2,5-dimethylphenyl)-1,4-dimethylbenzene | [6] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 48-51 °C | |

| Boiling Point | 282.3 °C at 760 mmHg | [5] |

| Density | 0.956 g/cm³ | [5] |

| Refractive Index | 1.551 | [5] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

| Flash Point | 124.4 °C | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the aromatic protons on each ring will likely appear as distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The four methyl groups are also expected to give rise to singlets in the aliphatic region (typically δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals will depend on the symmetry of the molecule. The aromatic carbons are expected in the δ 120-140 ppm range, while the methyl carbons will appear in the upfield region (δ 15-25 ppm).

Mass Spectrometry

The NIST WebBook provides mass spectral data for 1,1'-Biphenyl, 2,2',5,5'-tetramethyl-.[3]

UV/Visible Spectroscopy

UV/Visible spectral data for 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- is available from the NIST WebBook.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard coupling reaction. A detailed experimental protocol based on a patented method is provided below.[7]

4.1. Experimental Protocol: Grignard Reagent Formation and Coupling

This protocol involves the formation of a Grignard reagent from a halogenated xylene derivative, followed by a manganese-catalyzed coupling reaction.

Materials:

-

Halogenated o-xylene (e.g., 3-chloro-o-xylene and 4-chloro-o-xylene)

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Manganous chloride (MnCl₂)

-

1,2-dichloroethane

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (15.4 mmol) and a catalytic amount of iodine under an inert atmosphere (argon or nitrogen).[7]

-

Add a solution of halogenated o-xylene (a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene, 15.2 mmol total) in anhydrous THF (30.4 mmol) dropwise to the magnesium turnings.[7]

-

The reaction is initiated, and the mixture is stirred at 110 °C until the magnesium has completely reacted, resulting in a reddish-brown solution of the Grignard reagent.[7]

-

-

Coupling Reaction:

-

Work-up and Isolation:

-

After the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

4.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound undergoes typical reactions of aromatic hydrocarbons, including oxidation and reduction.

5.1. Oxidation

The methyl groups on the biphenyl core can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄). The benzylic protons are susceptible to oxidation under harsh conditions.

5.1.1. Experimental Protocol: Oxidation with Potassium Permanganate (General Procedure)

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

A suitable solvent (e.g., water, pyridine, or a phase-transfer catalyst system)

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of potassium permanganate portion-wise to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the excess potassium permanganate by adding sodium bisulfite until the purple color disappears.

-

Acidify the mixture with sulfuric acid to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

5.1.2. Oxidation Reaction Pathway

Caption: Oxidation of this compound.

5.2. Reduction

The aromatic rings of this compound are resistant to reduction under standard conditions. However, under forcing conditions with strong reducing agents, reduction of the aromatic system may be possible. A more common reduction would involve a derivative of the title compound, for example, the reduction of a carbonyl group on a biphenyl scaffold. For illustrative purposes, a general procedure for the reduction of a generic aryl ketone using lithium aluminum hydride (LiAlH₄) is provided, as direct reduction of the tetramethylbiphenyl itself is not a common transformation.

5.2.1. Experimental Protocol: Reduction with Lithium Aluminum Hydride (General Procedure for a Related Ketone)

Materials:

-

A biphenyl ketone derivative

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous sodium sulfate solution or dilute sulfuric acid for quenching

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.[8]

-

Cool the suspension in an ice bath.

-

Add a solution of the biphenyl ketone in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.[8]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.[8]

-

Filter the resulting aluminum salts and wash the solid with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol product.

5.2.2. Reduction Reaction Pathway

Caption: Reduction of a generic aryl ketone.

Crystal Structure

As of the date of this document, a detailed crystal structure with bond lengths and angles for this compound has not been found in publicly accessible crystallographic databases. X-ray crystallography would be required to determine the precise solid-state conformation, including the dihedral angle between the two phenyl rings, which is significantly influenced by the steric bulk of the ortho-methyl groups.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Its non-polar nature and lack of functional groups typically associated with biological activity suggest that it is unlikely to be a potent modulator of specific signaling cascades. However, its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents remains an area for exploration.

Conclusion

This compound is a sterically hindered aromatic hydrocarbon with well-defined physical properties. Its synthesis is achievable through established organometallic coupling reactions, and it undergoes typical transformations of substituted biphenyls. While detailed spectroscopic and crystallographic data are not widely available, this guide provides a foundational understanding of its chemical nature. Further research is warranted to fully elucidate its reactivity, potential applications, and any latent biological activity.

References

- 1. CAS 3075-84-1: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- [webbook.nist.gov]

- 5. This compound | 3075-84-1 [chemnet.com]

- 6. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | C16H18 | CID 137818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103319296A - Preparation method of tetramethyl biphenyl - Google Patents [patents.google.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Molecular Structure of 2,2',5,5'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,2',5,5'-tetramethylbiphenyl. Due to significant steric hindrance imposed by the four methyl groups, this biphenyl derivative exhibits a non-planar conformation characterized by a notable dihedral angle between its phenyl rings. This document summarizes key structural parameters, spectroscopic data, and detailed experimental protocols relevant to its synthesis and characterization. The content is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol .[][2] Its structure consists of two phenyl rings linked by a single carbon-carbon bond, with methyl groups substituted at the 2, 2', 5, and 5' positions.[3] This substitution pattern results in significant steric hindrance, forcing the phenyl rings to adopt a twisted conformation relative to each other.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,5-dimethylphenyl)-1,4-dimethylbenzene | [4] |

| CAS Number | 3075-84-1 | [2][5] |

| Molecular Formula | C₁₆H₁₈ | [2][5] |

| Molecular Weight | 210.31 g/mol | [][2] |

| Appearance | Colorless crystals | |

| Boiling Point | 282.3 °C at 760 mmHg | |

| Density | 0.956 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through common cross-coupling reactions, primarily the Suzuki-Miyaura coupling or Grignard reactions.[3] These methods are widely used for the formation of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound by the palladium-catalyzed cross-coupling of 2,5-dimethylphenylboronic acid and 2-bromo-1,4-dimethylbenzene.

Materials:

-

2,5-Dimethylphenylboronic acid

-

2-Bromo-1,4-dimethylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,5-dimethylphenylboronic acid (1.2 equivalents), 2-bromo-1,4-dimethylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Figure 1: Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound via a Grignard reaction.

Materials:

-

2-Bromo-1,4-dimethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous nickel(II) chloride or other suitable catalyst

-

Dilute hydrochloric acid

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.1 equivalents) in the three-necked flask.

-

Add a small crystal of iodine to activate the magnesium.

-

In a dropping funnel, prepare a solution of 2-bromo-1,4-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small amount of the aryl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (2,5-dimethylphenylmagnesium bromide).

-

In a separate flask, dissolve a catalytic amount of anhydrous nickel(II) chloride in anhydrous THF.

-

Cool the Grignard reagent to 0 °C and slowly add the catalyst solution.

-

To this mixture, slowly add a solution of 2-bromo-1,4-dimethylbenzene (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride, followed by dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Spectroscopic Characterization

-

¹H NMR: The aromatic protons are expected to appear in the range of 6.8-7.2 ppm. The methyl protons will likely appear as singlets in the range of 2.1-2.4 ppm.

-

¹³C NMR: The aromatic carbons are expected to resonate in the region of 125-140 ppm. The methyl carbons will likely appear around 20-22 ppm.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the biphenyl scaffold is present in many biologically active molecules.[6][7] Biphenyl derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The specific biological effects of this compound would require dedicated in vitro and in vivo studies.

Figure 2: General Biological Potential of Biphenyl Derivatives

Caption: General Biological Activities of Biphenyls.

Conclusion

This compound is a sterically hindered aromatic compound with a non-planar structure. Its synthesis is readily achievable through established cross-coupling methodologies. While specific experimental data on its crystal structure and NMR spectra are not widely published, this guide provides detailed protocols and expected characterization data based on related compounds. Further research is warranted to elucidate its precise three-dimensional structure and to explore its potential biological activities, given the pharmacological importance of the biphenyl moiety.

References

- 2. scbt.com [scbt.com]

- 3. This compound | 3075-84-1 | Benchchem [benchchem.com]

- 4. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]

- 5. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- [webbook.nist.gov]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2',5,5'-Tetramethylbiphenyl (CAS 3075-84-1)

This technical guide provides a comprehensive overview of this compound, a substituted aromatic hydrocarbon with diverse applications in chemical synthesis and research.

Physicochemical Properties

This compound is a derivative of biphenyl and is recognized for its stability and versatility.[1] It is a non-polar compound, rendering it soluble in organic solvents but insoluble in water.[2] Depending on the temperature, it can exist as a colorless to pale yellow liquid or solid.[2] The bulky structure of this compound results in significant steric hindrance, which influences its reactivity.[2]

| Property | Value | Reference |

| CAS Number | 3075-84-1 | [3][4] |

| Molecular Formula | C₁₆H₁₈ | [3][4] |

| Molecular Weight | 210.32 g/mol | [1][5][] |

| Melting Point | 48-51 °C | [1][5][7][8] |

| Boiling Point | ~282.3-284 °C at 732-760 mmHg | [1][3][5][7] |

| Density | ~0.93-0.956 g/cm³ | [1][3] |

| Flash Point | 124.4 °C | [3] |

| Vapor Pressure | 0.00577 mmHg at 25°C | [3] |

| Refractive Index | 1.551 | [3][7] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1][2][5] |

| Appearance | Colorless liquid or solid. | [1][2] |

Spectroscopic Data

Detailed spectroscopic data is available for this compound, which is crucial for its identification and characterization. This includes:

-

Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[4][9]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded and are accessible.[9]

-

Raman Spectroscopy: FT-Raman spectra are also available for this compound.[9]

-

UV/Visible Spectroscopy: UV/Visible spectrum data has been compiled by NIST.[4]

While specific NMR data for this compound is not detailed in the provided results, ¹H and ¹³C NMR are standard techniques for the structural elucidation of such organic compounds.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Grignard reaction being a common approach.

Grignard Reaction Protocol

A typical synthesis involves the reaction of 2,5-dimethylbromobenzene with 2,5-dimethylphenylmagnesium bromide.[1]

-

Reactants: 2,5-dimethylbromobenzene, Magnesium turnings, 2,5-dimethylphenylmagnesium bromide.

-

Catalyst: A nickel catalyst, often in conjunction with triphenylphosphine.[1]

-

Solvent: Anhydrous ether or THF.

-

Procedure:

-

Prepare the Grignard reagent (2,5-dimethylphenylmagnesium bromide) by reacting 2,5-dimethylbromobenzene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate reaction vessel, dissolve 2,5-dimethylbromobenzene and the nickel catalyst in the solvent under an inert atmosphere.

-

Slowly add the prepared Grignard reagent to the solution containing 2,5-dimethylbromobenzene and the catalyst.

-

Maintain the reaction temperature between 50°C and 52°C.[1]

-

After the reaction is complete, quench the reaction mixture with a dilute acid solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Caption: Grignard reaction workflow for the synthesis of this compound.

Other synthetic routes may involve palladium-catalyzed coupling reactions.[1]

Chemical Reactivity

This compound can undergo several types of chemical reactions:

-

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to produce quinones.[1]

-

Reduction: Under specific conditions, it can be reduced by agents such as lithium aluminum hydride or sodium borohydride.[1]

-

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are possible, often facilitated by palladium or nickel catalysts.[1]

Caption: Key reaction types of this compound.

Applications

This compound serves as a versatile intermediate and building block in various fields:

-

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.[1][2]

-

Pharmaceuticals: It acts as a precursor in drug synthesis and is explored for potential therapeutic properties.[1][5][8]

-

Industrial Applications: It is employed in the manufacturing of polymers and resins.[1]

-

Biological Studies: The compound is utilized in research involving the interactions between organic compounds and biological systems.[1]

-

Analytical Reference: Due to its stability, it can be used as a reference material in various analytical techniques.[2]

Biological Activity and Toxicology

Currently, there is limited publicly available data on the specific biological activities of this compound. However, related chlorinated biphenyls have been studied for their biological effects, including tumor promotion activity.[10]

Safety Information

Based on aggregated GHS information, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[9]

-

H319: Causes serious eye irritation.[9]

-

H400: Very toxic to aquatic life.[9]

Standard safety precautions should be taken when handling this chemical, including avoiding contact with skin and eyes and preventing inhalation of dust.[3] It should be stored in a cool, dry, and well-sealed container, away from strong oxidizing agents.[5]

References

- 1. Buy 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- (EVT-370215) | 3075-84-1 [evitachem.com]

- 2. CAS 3075-84-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3075-84-1 [chemnet.com]

- 4. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- [webbook.nist.gov]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. This compound | CAS#:3075-84-1 | Chemsrc [chemsrc.com]

- 8. aoen.lookchem.com [aoen.lookchem.com]

- 9. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | C16H18 | CID 137818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The activities of 2,2',5,5'-tetrachlorobiphenyl, its 3,4-oxide metabolite, and 2,2',4,4'-tetrachlorobiphenyl in tumor induction and promotion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2,2',5,5'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',5,5'-Tetramethylbiphenyl is a substituted aromatic hydrocarbon belonging to the biphenyl family. Its structure consists of two phenyl rings connected by a single bond, with four methyl groups attached at the 2, 2', 5, and 5' positions. This substitution pattern imparts significant steric hindrance, influencing its chemical reactivity and physical properties. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is utilized in research exploring interactions between organic compounds and biological systems. Its stability and specific solubility profile make it a compound of interest in materials science and pharmaceutical development. This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols and logical workflow visualizations.

Core Physical and Chemical Properties

The physical characteristics of this compound are well-documented across various chemical databases and literature. These properties are crucial for its application in synthesis, formulation, and analytical characterization.

Data Presentation: A Tabulated Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol [1][2] |

| CAS Number | 3075-84-1[3][4] |

| Appearance | Colorless to pale yellow liquid or solid, depending on temperature. |

| Melting Point | 48-51 °C[5] |

| Boiling Point | Approximately 284 °C at 732 mmHg[5]; 282.3 °C at 760 mmHg[3] |

| Density | Approximately 0.93 g/cm³; 0.956 g/cm³[3] |

| Solubility | Insoluble in water; Soluble in organic solvents.[6][5] |

| Refractive Index | 1.551[3] |

| Flash Point | 124.4 °C[3] |

| Vapor Pressure | 0.00577 mmHg at 25 °C[3] |

| InChI | InChI=1S/C16H18/c1-11-5-7-13(3)15(9-11)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3[4] |

| InChIKey | ZHTROMYSDSTCCE-UHFFFAOYSA-N[4] |

| SMILES | CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C)C |

Experimental Protocols

The determination of the physical properties of this compound relies on standard organic chemistry laboratory techniques. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid organic compound.

-

Sample Preparation: A small amount of crystalline this compound is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated metal block heater.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is reported as the melting point. A narrow range (0.5-1.0°C) typically indicates a high degree of purity.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A few milliliters of liquid this compound are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid with its open end submerged.[3][4][8]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[3][8]

-

Heating and Observation: The sample is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9] Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][9] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Solubility Determination

The qualitative solubility of this compound is determined by observing its miscibility with various solvents.

-

Procedure: Approximately 1 mL of a chosen solvent (e.g., water, ethanol, acetone, toluene) is placed in a small test tube.

-

Addition of Solute: A small, measured amount of this compound (e.g., 10-20 mg) is added to the test tube.

-

Observation: The tube is stoppered and shaken vigorously for 1-2 minutes. The mixture is then allowed to stand and is observed.

-

Interpretation:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some of the compound dissolves, but a solid phase remains.

-

Insoluble: The compound does not dissolve, and two distinct phases (solid and liquid) are clearly visible.[11]

-

Density Measurement

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

Mass of Empty Container: An empty, dry volumetric flask or pycnometer of a known volume (e.g., 5 or 10 mL) is weighed accurately on an analytical balance.

-

Mass of Filled Container: The container is carefully filled with liquid this compound up to the calibration mark. The container is then reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.

-

Density (ρ) = Mass (m) / Volume (V)[12]

-

Mandatory Visualization

Synthesis Workflow Diagram

A common laboratory synthesis of this compound involves a Grignard reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the logical workflow of this synthesis.

Caption: Workflow for the Grignard synthesis of this compound.

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectral data for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[13]

-

Infrared (IR) and UV/Visible Spectroscopy: The NIST database also indicates the availability of IR and UV/Visible spectra, which provide information about the functional groups and electronic transitions within the molecule, respectively.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found in the initial search, ¹H and ¹³C NMR spectroscopy are standard techniques for elucidating the precise arrangement of hydrogen and carbon atoms in such molecules. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and splitting patterns confirming the substitution pattern. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. scbt.com [scbt.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. scribd.com [scribd.com]

- 11. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- [webbook.nist.gov]

- 14. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- [webbook.nist.gov]

Solubility of 2,2',5,5'-Tetramethylbiphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,2',5,5'-tetramethylbiphenyl in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a detailed methodological framework to enable researchers to systematically determine and report the solubility of this compound. The guide includes a thorough experimental protocol for the widely accepted shake-flask method, a template for data presentation, and a visual representation of the experimental workflow.

Introduction

Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in chemical synthesis, for purification processes such as recrystallization, and in the development of formulations for materials science and pharmaceutical research.[4] This guide provides a comprehensive protocol for the experimental determination of its solubility to address the existing data gap.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing solubility experiments and for interpreting the resulting data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [][6][7] |

| Molecular Weight | 210.32 g/mol | [3][] |

| CAS Number | 3075-84-1 | [1][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | Approximately 48-51 °C | [3] |

| Boiling Point | Approximately 284 °C at 732 mmHg | [3] |

| Water Solubility | Insoluble | [1][2][3] |

| Organic Solvent Solubility | Soluble (qualitative) | [1][2][3] |

Experimental Determination of Solubility

The following section outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in organic solvents using the isothermal shake-flask method. This method is widely recognized for its reliability in generating accurate solubility data.

Materials and Equipment

-

Solute: High-purity this compound (≥98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, ethyl acetate).

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis spectrophotometer).

-

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram:

References

- 1. CAS 3075-84-1: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- (EVT-370215) | 3075-84-1 [evitachem.com]

- 4. This compound | 3075-84-1 | Benchchem [benchchem.com]

- 6. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | C16H18 | CID 137818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Steric Hindrance in 2,2',5,5'-Tetramethylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance in 2,2',5,5'-tetramethylbiphenyl, a molecule of significant interest in organic chemistry and drug design. Due to the presence of four methyl groups in the ortho and meta positions of the biphenyl core, this compound exhibits pronounced steric strain that governs its conformational preferences, rotational dynamics, and reactivity. This document details the structural parameters, energetic barriers to rotation, and spectroscopic signatures of this compound, drawing upon both experimental and computational studies of this molecule and its close analogs. Furthermore, established synthetic protocols and characterization methodologies are presented to serve as a practical resource for researchers.

Introduction to Steric Hindrance and Atropisomerism in Biphenyls

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. In unsubstituted biphenyl, rotation around this central bond is relatively free. However, when bulky substituents are introduced at the ortho positions (2, 2', 6, and 6'), significant steric repulsion between these groups can restrict this rotation. This phenomenon, known as steric hindrance, leads to a non-planar ground state conformation and can give rise to a unique form of stereoisomerism called atropisomerism.

Atropisomers are stereoisomers that can be isolated as separate enantiomers due to a high energy barrier to rotation around a single bond. The stability of atropisomers is directly related to the magnitude of this rotational barrier, which in turn is dependent on the size and nature of the ortho-substituents. This compound, with methyl groups at both ortho and meta positions, serves as a key example for understanding the interplay of steric effects on molecular conformation and dynamics.

Structural and Conformational Analysis

Quantitative Structural Data (Predicted)

The following table summarizes predicted geometric parameters for this compound based on computational modeling (DFT and ab initio methods) of similar substituted biphenyls. These values represent the expected structural features resulting from steric hindrance.

| Parameter | Predicted Value | Description |

| Dihedral Angle (C1-C1'-C2'-C3') | ~ 60° - 80° | The angle between the two phenyl rings, indicating a significant twist from planarity. |

| C1-C1' Bond Length | ~ 1.49 - 1.51 Å | The length of the central bond connecting the two phenyl rings, which may be slightly elongated due to steric repulsion. |

| C2-C(methyl) Bond Length | ~ 1.51 - 1.53 Å | The bond length between an ortho-carbon and the methyl carbon. |

| C1-C2-C(methyl) Bond Angle | > 120° | The bond angle is likely distorted from the ideal 120° for an sp² carbon to accommodate the bulky methyl group. |

| H(methyl)...H(methyl) Distance | > 2.0 Å | The through-space distance between hydrogens of the opposing ortho-methyl groups in the transition state for rotation, which is a key factor in the rotational barrier. |

Rotational Energy Barrier

The energy required to overcome the steric hindrance and achieve a planar transition state is known as the rotational barrier. This barrier is a critical parameter as it determines the stability of the atropisomers at a given temperature. For ortho-substituted biphenyls, these barriers can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and calculated using computational methods.[1]

While a specific experimental value for the rotational barrier of this compound is not prominently reported, studies on similar di- and tetra-ortho-substituted biphenyls suggest a significant barrier. For instance, the introduction of methyl groups at the ortho positions of biphenyl is known to increase the rotational barrier substantially.[2]

| Parameter | Predicted Range | Method of Determination |

| Rotational Energy Barrier (ΔG‡) | 15 - 25 kcal/mol | Dynamic NMR Spectroscopy, Computational Chemistry (DFT, Ab initio) |

This estimated barrier is high enough to allow for the potential isolation of enantiomeric atropisomers at or below room temperature.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of symmetrically substituted biphenyls like this compound is the coupling of Grignard reagents catalyzed by a transition metal. A general procedure is outlined below, based on established methodologies for similar compounds.

Reaction Scheme:

2-(2,5-dimethylphenyl)magnesium bromide → this compound

Materials:

-

2-Bromo-1,4-dimethylbenzene (or 2-chloro-1,4-dimethylbenzene)

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Manganese(II) chloride (or other suitable manganese catalyst)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

-

Add a solution of 2-bromo-1,4-dimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, continue the addition of the aryl halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Coupling Reaction:

-

To the freshly prepared Grignard reagent, add a catalytic amount of manganese(II) chloride.

-

Stir the reaction mixture at room temperature. The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the twisted nature of the molecule, the aromatic protons on each ring may exhibit complex splitting patterns. The chemical shifts of the methyl protons will be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the ipso-carbons and the methyl carbons are of particular interest.

-

Dynamic NMR (DNMR): To determine the rotational barrier, variable temperature ¹H or ¹³C NMR experiments can be performed. At low temperatures, where the rotation around the central C-C bond is slow on the NMR timescale, separate signals for the non-equivalent protons or carbons of the two atropisomers may be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process.

X-ray Crystallography:

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of this compound.[3]

-

Crystallization: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection and Structure Refinement: The diffraction data is collected using a diffractometer, and the crystal structure is solved and refined to obtain precise bond lengths, bond angles, and the dihedral angle between the phenyl rings.

Visualizations

Atropisomerism in this compound

The restricted rotation around the central C-C bond leads to the existence of two non-superimposable, mirror-image conformers (atropisomers). The interconversion between these enantiomers requires overcoming a significant energy barrier.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Conclusion

The steric hindrance in this compound is a defining feature that dictates its non-planar structure and gives rise to the phenomenon of atropisomerism. The significant barrier to rotation around the central biphenyl bond makes this molecule a valuable model system for studying conformational dynamics and the impact of steric strain on chemical properties. The synthetic and analytical methods outlined in this guide provide a framework for researchers to prepare and investigate this and other sterically hindered biphenyl derivatives, which are of growing importance in the development of new materials and pharmaceuticals. Further experimental and computational studies are encouraged to refine the quantitative data on the structural and energetic properties of this compound.

References

Atropisomerism in Substituted Tetramethylbiphenyls: A Technical Guide

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in the design and synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of atropisomerism in substituted 2,2',6,6'-tetramethylbiphenyls. These tetra-ortho-substituted systems exhibit significant steric hindrance, leading to high rotational barriers and the potential for stable, separable enantiomers. This document details the synthesis of these sterically hindered biphenyls, methodologies for their chiral resolution, and the experimental determination of their rotational energy barriers. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visualizations of key concepts and workflows are included to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Atropisomerism in Biphenyls

Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotational isomers, or rotamers.[1] In the case of ortho-substituted biphenyls, bulky substituents in the 2, 2', 6, and 6' positions create a significant steric barrier to rotation around the central C-C single bond.[2] When the substitution pattern is asymmetric, this restricted rotation can lead to the existence of non-superimposable, mirror-image stereoisomers known as atropisomers.[1]

The stability of these atropisomers is determined by the magnitude of the rotational energy barrier. A sufficiently high barrier (typically > 22 kcal/mol) allows for the separation and isolation of the individual enantiomers at room temperature.[1] The 2,2',6,6'-tetramethylbiphenyl core provides a robust scaffold for studying atropisomerism, as the four ortho-methyl groups create a highly congested environment around the biphenyl linkage. Further substitution on the aromatic rings can modulate the rotational barrier and introduce functional handles for various applications.

Synthesis of Substituted Tetramethylbiphenyls

The construction of the sterically hindered biaryl bond in tetra-ortho-substituted biphenyls presents a synthetic challenge. Traditional cross-coupling reactions can be inefficient due to the steric hindrance around the coupling sites. The Ullmann coupling reaction, which utilizes copper-mediated coupling of aryl halides, has proven to be a reliable method for the synthesis of such congested biaryl systems.[3][4]

Alternatively, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed, often with specialized ligands designed to facilitate reactions with sterically demanding substrates.[3]

Experimental Protocol: Ullmann Coupling for the Synthesis of a Dicarboxylic Acid Substituted Tetramethylbiphenyl

This protocol describes the synthesis of a dicarboxylic acid-substituted tetramethylbiphenyl, a versatile intermediate for chiral resolution via diastereomeric salt formation.

Reaction Scheme:

2-(2-Iodo-3,5-dimethylphenyl)acetic acid + Cu powder → 2,2'-(2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-3,3'-diyl)diacetic acid

Materials:

-

2-(2-Iodo-3,5-dimethylphenyl)acetic acid

-

Copper bronze (activated)

-

Sand

-

Anhydrous pyridine

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Sodium hydroxide

Procedure:

-

Activation of Copper Bronze: The copper bronze is activated by washing with a dilute solution of iodine in acetone, followed by washing with acetone and diethyl ether, and then dried under vacuum.

-

Reaction Setup: A mixture of 2-(2-Iodo-3,5-dimethylphenyl)acetic acid and activated copper bronze is thoroughly mixed with sand.

-

Ullmann Coupling: The mixture is heated to 220-230°C for 2 hours.

-

Workup: After cooling, the reaction mass is extracted with boiling anhydrous pyridine. The pyridine is removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid.

-

Purification: The resulting solid is dissolved in sodium hydroxide solution and the solution is decolorized with charcoal. The dicarboxylic acid is precipitated by the addition of hydrochloric acid.

-

Crystallization: The crude product is recrystallized from aqueous ethanol to yield the pure 2,2'-(2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-3,3'-diyl)diacetic acid.

Chiral Resolution of Substituted Tetramethylbiphenyls

The separation of the enantiomers of a racemic substituted tetramethylbiphenyl can be achieved through several methods. For derivatives containing acidic or basic functional groups, the formation of diastereomeric salts with a chiral resolving agent is a classical and effective technique.[5] Alternatively, chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), offers a powerful method for both analytical and preparative-scale separations.[6]

Experimental Protocol: Resolution of a Dicarboxylic Acid Substituted Tetramethylbiphenyl via Diastereomeric Salt Formation

This protocol details the resolution of a racemic dicarboxylic acid-substituted tetramethylbiphenyl using a chiral amine as the resolving agent.

Materials:

-

Racemic 2,2'-(2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-3,3'-diyl)diacetic acid

-

Chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine)

-

Methanol

-

Dilute hydrochloric acid

Procedure:

-

Salt Formation: The racemic dicarboxylic acid is dissolved in hot methanol, and a stoichiometric amount of the chiral resolving agent is added.

-

Fractional Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with dilute hydrochloric acid to liberate the enantiomerically enriched dicarboxylic acid.

-

Purification: The liberated acid is collected by filtration, washed with water, and dried.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid is determined by polarimetry or chiral HPLC analysis.

Determination of Rotational Energy Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental technique for determining the rotational energy barriers in atropisomeric systems.[1] By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion between the atropisomers can be determined. From the coalescence temperature of specific signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Experimental Protocol: Determination of Rotational Barrier by Dynamic NMR Spectroscopy

Sample Preparation:

-

A solution of the substituted tetramethylbiphenyl is prepared in a suitable high-boiling deuterated solvent (e.g., nitrobenzene-d5, dimethyl sulfoxide-d6).

-

The concentration should be optimized to obtain a good signal-to-noise ratio.

NMR Analysis:

-

A series of ¹H NMR spectra are recorded at various temperatures, starting from room temperature and increasing in increments.

-

The temperature range should be chosen to bracket the coalescence temperature (Tc) of a pair of diastereotopic protons or proton groups that are well-resolved at lower temperatures.

-

The temperature should be carefully calibrated for each measurement.

Data Analysis:

-

The rate constant (k) for the interconversion at the coalescence temperature is calculated using the Eyring equation.

-

The free energy of activation (ΔG‡) is then calculated from the rate constant and the coalescence temperature.

Quantitative Data on Rotational Barriers

The magnitude of the rotational barrier in substituted tetramethylbiphenyls is highly dependent on the nature and position of the substituents. The following table summarizes available data.

| Compound | Substituents | Method | Rotational Barrier (kJ/mol) | Rotational Barrier (kcal/mol) |

| 2,3,5',6-Tetramethyl-2'-(2-butyl)biphenyl | 3,5'-Me, 2'-n-Bu | Calculated | 149.4 | 35.7 |

| Similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl compound | 3,5'-Me, 2'-alkyl | Experimental | 155 | 37.0 |

Visualizations

Atropisomerism in a Substituted Tetramethylbiphenyl

Caption: Interconversion between the M and P atropisomers of a substituted tetramethylbiphenyl.

Workflow for Chiral Resolution by Diastereomeric Salt Formation

Caption: Workflow for the chiral resolution of a tetramethylbiphenyl dicarboxylic acid.

Relationship Between Steric Hindrance and Rotational Barrier

Caption: The effect of ortho-substituents on the stability of biphenyl atropisomers.

Conclusion

Substituted 2,2',6,6'-tetramethylbiphenyls serve as excellent models for the study of atropisomerism due to their inherent steric hindrance. The synthesis of these molecules, while challenging, can be effectively achieved using methods like the Ullmann coupling. Chiral resolution, particularly through diastereomeric salt formation for functionalized derivatives, allows for the isolation of enantiomerically pure atropisomers. The determination of rotational energy barriers using dynamic NMR spectroscopy provides crucial quantitative data on the stereochemical stability of these compounds. The principles and protocols outlined in this technical guide offer a solid foundation for researchers and professionals engaged in the design, synthesis, and analysis of axially chiral molecules for applications in drug discovery and materials science. Further research into the effects of a wider range of substituents on the tetramethylbiphenyl core will continue to expand the understanding and application of this fascinating area of stereochemistry.

References

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xray.uky.edu [xray.uky.edu]

- 5. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 2,2',5,5'-Tetramethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',5,5'-Tetramethylbiphenyl is a symmetrically substituted aromatic hydrocarbon that has found utility in various fields of chemical research and development. Its rigid, sterically hindered structure imparts unique physical and chemical properties, making it a valuable building block in organic synthesis, a model compound for studying atropisomerism, and a precursor for the development of novel materials and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its physical and chemical properties, historical and modern synthetic methodologies, and key experimental protocols.

Physicochemical Properties

This compound is a colorless to pale yellow solid at room temperature. The four methyl groups on the biphenyl backbone significantly influence its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 3075-84-1 | [1] |

| Molecular Formula | C₁₆H₁₈ | [] |

| Molecular Weight | 210.31 g/mol | [1] |

| Melting Point | 48-51 °C | [3] |

| Boiling Point | 282.3 °C at 760 mmHg | [3] |

| Density | 1.0 g/cm³ | [3] |

| Flash Point | 124.4 °C | [3] |

| Refractive Index | 1.551 | [3] |

| LogP | 5.82 | [3] |

Spectroscopic Data

The structural characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated. |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the methyl carbons. The number of signals will be reduced due to the molecule's symmetry. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound. |

Historical Context and Discovery

The first synthesis of a biphenyl compound dates back to 1862 with the work of Wilhelm Rudolph Fittig, who extended the Wurtz reaction to aryl halides. However, it was the discovery of the Ullmann reaction by Fritz Ullmann and his student Jean Bielecki in 1901 that provided a more general and reliable method for the synthesis of symmetrical biaryls.[4][5][6] The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules.[4][5][6] Given that the necessary precursor, 2-halo-p-xylene, was accessible, it is highly probable that this compound was first synthesized in the early 20th century as an application of this new methodology.

The development of the Grignard reaction by Victor Grignard in 1900 also opened up another pathway for the synthesis of biphenyls, although its application to the synthesis of symmetrical biphenyls from aryl Grignard reagents and aryl halides often requires a catalyst and can lead to mixtures of products.

Synthetic Methodologies

The primary methods for the synthesis of this compound are the Ullmann reaction and the Grignard coupling reaction.

Ullmann Reaction

The Ullmann reaction is the classical method for the synthesis of symmetrical biphenyls. It involves the homocoupling of an aryl halide in the presence of copper metal at elevated temperatures.[7][8] For the synthesis of this compound, the starting material is typically 2-iodo-p-xylene or 2-bromo-p-xylene.

Grignard Coupling Reaction

The Grignard coupling reaction provides an alternative route to this compound. This method involves the formation of a Grignard reagent from an aryl halide, such as 2-bromo-p-xylene, followed by a nickel- or palladium-catalyzed coupling reaction.[9] This approach can be used for both symmetrical and unsymmetrical biphenyl synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on modern adaptations of the classical methods.

Protocol 1: Synthesis via Ullmann Reaction

This protocol is adapted from general procedures for the Ullmann coupling of aryl halides.[10]

Materials:

-

2-Iodo-p-xylene

-

Copper powder, activated

-

Sand

-

Dimethylformamide (DMF) (optional, as a solvent for high-boiling substrates)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Mechanical stirrer

Procedure:

-

In a three-necked round-bottom flask, add 2-iodo-p-xylene and an equal weight of activated copper powder.

-

Add a small amount of sand to facilitate stirring.

-

Assemble the reflux condenser and thermometer.

-

Heat the mixture under a nitrogen atmosphere with vigorous stirring. The reaction is typically conducted at a temperature of 200-250 °C.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., toluene).

-

Filter the mixture to remove the copper and copper salts.

-

Wash the organic layer with dilute acid, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis via Grignard Coupling Reaction

This protocol is a general method for the nickel-catalyzed cross-coupling of a Grignard reagent with an aryl halide.[11]

Materials:

-

2-Bromo-p-xylene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Nickel(II) acetylacetonate or a similar nickel catalyst

-

1 M Hydrochloric acid

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Two three-necked round-bottom flasks

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Part A: Preparation of the Grignard Reagent

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 2-bromo-p-xylene in anhydrous THF.

-

Add a small portion of the 2-bromo-p-xylene solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 2-bromo-p-xylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the solution to room temperature.

Part B: Coupling Reaction

-

In a separate three-necked flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.

-

Add 2-bromo-p-xylene to the catalyst solution.

-

Cool the mixture in an ice bath.

-

Slowly add the prepared Grignard reagent from Part A to the catalyst mixture via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using hexane as eluent).

Applications in Research and Drug Development

This compound serves as a versatile scaffold in several areas of chemical research. Its rigid and well-defined structure makes it an excellent model for studying the effects of steric hindrance on chemical reactivity and physical properties. The presence of the methyl groups influences the dihedral angle between the two phenyl rings, a key parameter in the study of atropisomerism.

In the context of drug development, substituted biphenyl moieties are present in a number of biologically active compounds. The tetramethylbiphenyl core can be further functionalized to explore structure-activity relationships and develop new therapeutic agents. Its hydrophobic nature can be exploited in the design of molecules that interact with lipophilic binding sites in biological targets.

Conclusion

The synthesis of this compound is a classic example of the application of fundamental carbon-carbon bond-forming reactions in organic chemistry. While the specific historical moment of its first synthesis is not prominently documented, the development of the Ullmann and Grignard reactions in the early 20th century provided the necessary tools for its creation. Today, this compound continues to be of interest to researchers in various fields, serving as a valuable building block and a model for understanding fundamental principles of chemical structure and reactivity. The detailed protocols provided in this guide offer a practical resource for the synthesis and further investigation of this intriguing molecule.

References

- 1. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | C16H18 | CID 137818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3075-84-1 | Chemsrc [chemsrc.com]

- 4. Ullmann coupling: the first publication - operachem [operachem.com]

- 5. Ullmann reaction - Georganics [georganics.sk]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Buy 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- (EVT-370215) | 3075-84-1 [evitachem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

Fundamental Reactivity of 2,2',5,5'-Tetramethylbiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 2,2',5,5'-tetramethylbiphenyl. It covers key aspects of its synthesis, including metal-catalyzed cross-coupling reactions, and its reactivity in electrophilic aromatic substitution, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a sterically hindered biaryl compound that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by the presence of four methyl groups on the biphenyl scaffold, influence its conformational behavior and reactivity. This guide explores the core principles governing the chemical transformations of this molecule, offering insights into its synthetic accessibility and potential for derivatization.

Synthesis of this compound

The synthesis of this compound can be achieved through several metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials and desired scale.

Ullmann Coupling

The Ullmann coupling provides a classical approach for the synthesis of symmetrical biphenyls through the copper-mediated coupling of aryl halides.[1]

Experimental Protocol: Ullmann Coupling of 2,5-Dimethyliodobenzene

-

Materials: 2,5-Dimethyliodobenzene, Copper powder, Sand, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,5-dimethyliodobenzene (1.0 equiv), activated copper powder (2.0 equiv), and sand (equal volume to copper).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper and sand.

-

The filtrate is then subjected to aqueous work-up and the crude product is purified by column chromatography on silica gel to afford this compound.

-

| Reactant | Molar Equiv. | MW ( g/mol ) | Amount |

| 2,5-Dimethyliodobenzene | 1.0 | 232.04 | - |

| Copper Powder | 2.0 | 63.55 | - |

| Dimethylformamide (DMF) | - | 73.09 | - |

| Product | |||

| This compound | - | 210.32 | Yield: |

Note: Specific amounts and yields are dependent on the reaction scale.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biaryls.[2][3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dimethylphenylboronic Acid and 2,5-Dimethylbromobenzene

-

Materials: 2,5-Dimethylphenylboronic acid, 2,5-Dimethylbromobenzene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water, Ethanol.

-

Procedure:

-

To a round-bottom flask, add 2,5-dimethylphenylboronic acid (1.2 equiv), 2,5-dimethylbromobenzene (1.0 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling with nitrogen for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, and perform an aqueous work-up. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by recrystallization from ethanol.

-

| Reactant | Molar Equiv. | MW ( g/mol ) | Amount |

| 2,5-Dimethylphenylboronic acid | 1.2 | 149.99 | - |

| 2,5-Dimethylbromobenzene | 1.0 | 185.06 | - |

| Pd(OAc)₂ | 0.02 | 224.50 | - |

| PPh₃ | 0.08 | 262.29 | - |

| K₂CO₃ | 2.0 | 138.21 | - |

| Product | |||

| This compound | - | 210.32 | Yield: |

Note: Specific amounts and yields are dependent on the reaction scale.

Figure 1: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Reactivity of this compound